![molecular formula C8H5N3 B1373092 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile CAS No. 1082040-98-9](/img/structure/B1373092.png)
1H-pyrrolo[3,2-c]pyridine-6-carbonitrile
Overview
Description
1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile is a heterocyclic compound that features a fused pyrrole and pyridine ring system with a nitrile group at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl cyanoacetate in the presence of a base, followed by cyclization and dehydration steps . The reaction conditions often involve heating and the use of solvents such as ethanol or acetic acid.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile serves as a crucial scaffold in drug development. Its derivatives have shown promise in the following areas:
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which is vital in treating various diseases. For instance, derivatives have been synthesized to target aldose reductase (AR), an enzyme implicated in diabetic complications. These inhibitors can potentially reduce sorbitol accumulation, mitigating neuropathy and cataracts associated with diabetes .
- Anticancer Activity : Research indicates that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds derived from pyrrolo[3,2-c]pyridine frameworks have shown moderate cytotoxicity against ovarian cancer cells while maintaining low toxicity towards non-cancerous cells .
- Antidiabetic Properties : Studies have highlighted the effectiveness of pyrrolo[3,4-c]pyridine derivatives in lowering blood glucose levels by enhancing insulin sensitivity . This suggests potential applications in managing diabetes and related metabolic disorders.
Materials Science
The unique electronic properties of this compound make it suitable for applications in materials science:
- Synthesis of Novel Materials : The compound is explored for developing materials with unique optical and electronic properties. Its structural characteristics allow for modifications that can enhance conductivity or light absorption, making it a candidate for organic semiconductors or photovoltaic devices.
- Nanomaterials : Research into nanostructured materials incorporating pyrrolo[3,2-c]pyridine derivatives has shown potential for applications in sensors and catalysis due to their enhanced surface area and reactivity.
Biological Studies
The compound's interactions with biological macromolecules are of significant interest:
- Biological Activity : Investigations into the biological activity of this compound suggest its role in modulating cellular processes. Its derivatives have been studied for their effects on cellular signaling pathways and protein interactions .
- Pharmacological Properties : The compound has been linked to various pharmacological activities, including analgesic and sedative effects. This broad spectrum of activity makes it a valuable candidate for further research into new therapeutic agents .
Data Table: Summary of Applications
Application Area | Description | Examples/Case Studies |
---|---|---|
Medicinal Chemistry | Enzyme inhibitors for diabetes management; anticancer agents | Aldose reductase inhibitors; cytotoxicity against cancer cell lines |
Materials Science | Development of novel materials with electronic properties | Organic semiconductors; nanomaterials for sensors |
Biological Studies | Modulation of cellular processes; pharmacological activities | Analgesic effects; studies on enzyme interactions |
Case Studies
- Antidiabetic Activity : A study demonstrated that pyrrolo[3,4-c]pyridine derivatives significantly increased insulin sensitivity in adipocytes by up to 37.4% through specific substituent modifications . This finding underscores the compound's potential in diabetes treatment.
- Anticancer Research : In vitro studies showed that a synthesized derivative exhibited selective cytotoxicity towards ovarian cancer cells while sparing healthy cells, suggesting a promising therapeutic index .
Mechanism of Action
The mechanism of action of 1H-pyrrolo[3,2-c]pyridine-6-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tubulin polymerization by binding to the colchicine-binding site, leading to disruption of microtubule dynamics and cell cycle arrest . This mechanism is particularly relevant in its anticancer activity.
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another pyrrolopyridine derivative with similar biological activities.
1H-Pyrazolo[3,4-b]pyridine: Known for its inhibitory effects on various enzymes and receptors.
7-Azaindole: A structurally related compound with diverse biological activities.
Uniqueness: 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile is unique due to its specific substitution pattern and the presence of the nitrile group, which imparts distinct chemical reactivity and biological properties. Its ability to inhibit tubulin polymerization sets it apart from other similar compounds .
Biological Activity
1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy and enzyme inhibition. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyrrolopyridine core with a cyano group at the 6-position. Its unique structure contributes to its interaction with various biological targets, making it a subject of interest for drug development.
Targeting Fibroblast Growth Factor Receptors (FGFRs)
Research indicates that this compound acts as an inhibitor of FGFRs, which are critical in regulating cell proliferation, migration, and angiogenesis. The compound has shown potent inhibitory effects against FGFR1, FGFR2, and FGFR3, which are often overexpressed in various cancers. By inhibiting these receptors, the compound can disrupt signaling pathways that promote tumor growth and metastasis .
Inhibition of Tubulin Polymerization
Another significant mechanism involves the inhibition of tubulin polymerization. This action leads to cell cycle arrest and apoptosis in cancer cells. Studies have demonstrated that derivatives of this compound can significantly inhibit tubulin dynamics at low concentrations, contributing to their antitumor properties .
Antitumor Activity
This compound has been evaluated for its antitumor activity against various cancer cell lines. Notably:
- MCF-7 (breast cancer) : The compound exhibited IC50 values ranging from 0.12 to 0.21 μM, demonstrating strong cytotoxic effects.
- HeLa (cervical cancer) : Similar potent effects were observed, indicating broad-spectrum antitumor potential.
- SGC-7901 (gastric cancer) : The compound also showed significant inhibitory activity against this cell line .
Table 1: Summary of Antitumor Activity Against Various Cell Lines
Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 0.12 - 0.21 | FGFR inhibition and tubulin disruption |
HeLa | TBD | FGFR inhibition and tubulin disruption |
SGC-7901 | TBD | FGFR inhibition and tubulin disruption |
Biochemical Pathways Affected
The biological activity of this compound extends beyond direct receptor inhibition. It modulates several biochemical pathways:
- Apoptotic Pathways : Induces apoptosis through mitochondrial pathways by activating pro-apoptotic factors.
- Cell Cycle Regulation : Causes G2/M phase arrest in cancer cells, leading to reduced cell proliferation.
- Angiogenesis Inhibition : By targeting FGFRs, it inhibits new blood vessel formation essential for tumor growth .
Comparative Analysis with Related Compounds
The biological profile of this compound can be contrasted with similar compounds such as:
Properties
IUPAC Name |
1H-pyrrolo[3,2-c]pyridine-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c9-4-7-3-8-6(5-11-7)1-2-10-8/h1-3,5,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIUVAZQTGCBJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C=NC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676823 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082040-98-9 | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082040-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrolo[3,2-c]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80676823 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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